molecular formula C20H30N2O3 B2360477 2-(4-ethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034555-08-1

2-(4-ethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2360477
CAS No.: 2034555-08-1
M. Wt: 346.471
InChI Key: NFEOLZIMHOBTPI-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Enzyme Inhibitory Activities

  • A study explored the conventional versus microwave-assisted synthesis of triazole analogues, evaluating their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase. This highlights the compound's relevance in enzyme inhibition and potential therapeutic applications (Virk et al., 2018).

Pharmacological Evaluation

  • Research into new piperidine analgesics discusses the synthesis and evaluation of compounds for intravenous analgesic activity, emphasizing the compound's potential in developing new pain management solutions (Lalinde et al., 1990).

Cardiovascular Activity and Electrochemical Oxidation

  • A study on the synthesis of nitriles of dihydropyridine derivatives and their cardiovascular activity provides insights into the potential use of related compounds in cardiovascular disease treatment (Krauze et al., 2004).

DNA and Protein Binding Studies

  • Research into paracetamol derivatives and their binding interactions with DNA and proteins suggests applications in understanding drug interactions at the molecular level (Raj, 2020).

Antimicrobial Activities

  • A study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities opens the door to potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-25-19-5-3-16(4-6-19)13-20(23)21-14-17-7-10-22(11-8-17)18-9-12-24-15-18/h3-6,17-18H,2,7-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEOLZIMHOBTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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